GW4064 is a synthetic, non-steroidal ligand that selectively activates the Farnesoid X receptor (FXR). [, , ] FXR is a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. [] It plays a crucial role in regulating bile acid synthesis, lipid metabolism, glucose homeostasis, and inflammation. [, , ] GW4064 has been widely used as a research tool to investigate the physiological and pathological roles of FXR in various disease models, particularly in liver and metabolic disorders. [, ]
The compound 4-[[[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]methyl]amino]-benzeneacetic acid is classified as a pharmaceutical compound, specifically within the category of non-steroidal anti-inflammatory drugs (NSAIDs) or related therapeutic agents. Its classification is based on its structural features, which include an acetic acid moiety and various aromatic and heterocyclic components that suggest potential anti-inflammatory and analgesic activities.
The synthesis of 4-[[[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]methyl]amino]-benzeneacetic acid can be complex due to the presence of multiple functional groups. A typical synthetic route may involve several steps:
Each step would require careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of 4-[[[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]methyl]amino]-benzeneacetic acid can be analyzed using various spectroscopic techniques:
The compound's structure features multiple aromatic rings, a chloro substituent, an isoxazole ring, and a carboxylic acid group, indicating potential for hydrogen bonding and various intermolecular interactions.
The chemical reactions involving this compound could include:
Understanding these reactions is crucial for predicting how this compound might behave in biological systems or during synthesis.
The mechanism of action for 4-[[[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]methyl]amino]-benzeneacetic acid likely involves inhibition of cyclooxygenase enzymes (COX), which are critical in the biosynthesis of prostaglandins involved in inflammation and pain pathways.
Data from pharmacological studies would be necessary to elucidate specific binding affinities and efficacy compared to established NSAIDs.
The physical and chemical properties of 4-[[[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]methyl]amino]-benzeneacetic acid include:
These properties are essential for formulation development in pharmaceutical applications.
The applications of 4-[[[2-Chloro-4-[[3-(2,6-dichlorophenyl)-5-(1-methylethyl)-4-isoxazolyl]methoxy]phenyl]methyl]amino]-benzeneacetic acid primarily lie within medicinal chemistry:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: